![molecular formula C29H48O3 B170311 6-O-Methylcerevisterol CAS No. 126060-09-1](/img/structure/B170311.png)
6-O-Methylcerevisterol
Overview
Description
6-O-Methylcerevisterol (6-OMC) is a naturally occurring phytosterol that has been isolated from various plants, including the seeds of the Chinese medicinal herb Cerevisiae. It is a C-27 sterol that is structurally related to cholesterol and is a key component of the plant sterol family. 6-OMC has been studied for its potential health benefits and has been found to possess several pharmacological activities. These include anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities. Additionally, 6-OMC has been found to possess antioxidant and neuroprotective properties.
Scientific Research Applications
Antitubercular Activity
6-O-Methylcerevisterol has been noted for its potential in antitubercular activity. This application is significant due to the ongoing global fight against tuberculosis (TB). Research suggests that compounds like 6-O-Methylcerevisterol could play a role in developing new TB treatments .
Inhibitory Activity Against Epstein-Barr Virus
Another application of 6-O-Methylcerevisterol is its inhibitory activity against the Epstein-Barr Virus (EBV), which is associated with various types of cancer and autoimmune diseases. Studies indicate that 6-O-Methylcerevisterol may help in creating therapies targeting EBV .
Anti-Tumor Promoters
6-O-Methylcerevisterol is also valuable for its anti-tumor promoting properties. It’s part of ongoing research into cancer prevention and treatment, where it could contribute to the development of anti-cancer drugs .
Mechanism of Action
Target of Action
6-O-Methylcerevisterol is a natural steroid found in the fungus Ganoderma lucidum It has been reported to exhibit antitubercular and anti-tumor activities, suggesting that it may interact with targets involved in these biological processes .
Mode of Action
Given its antitubercular and anti-tumor activities, it is likely that it interacts with cellular targets to disrupt the growth and proliferation of tuberculosis bacteria and tumor cells
Biochemical Pathways
Its antitubercular and anti-tumor activities suggest that it may influence pathways related to cell growth, proliferation, and survival .
Result of Action
6-O-Methylcerevisterol has been reported to exhibit antitubercular and anti-tumor activities . This suggests that it may exert cytotoxic effects on tuberculosis bacteria and tumor cells, leading to their death or growth inhibition.
properties
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-methoxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(32-7)29(31)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h8-9,16,18-21,23-26,30-31H,10-15,17H2,1-7H3/b9-8+/t19-,20+,21-,23+,24-,25-,26+,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCGTRDXSDAHC-KNXFMRPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045592 | |
Record name | Blazein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Methylcerevisterol | |
CAS RN |
126060-09-1 | |
Record name | Blazein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126060-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blazein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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